molecular formula C16H16N2O2S B2757531 2-phenoxy-N-(m-tolylcarbamothioyl)acetamide CAS No. 299950-80-4

2-phenoxy-N-(m-tolylcarbamothioyl)acetamide

Cat. No. B2757531
CAS RN: 299950-80-4
M. Wt: 300.38
InChI Key: HBZFDBXAIMFVHN-UHFFFAOYSA-N
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Description

“2-phenoxy-N-(m-tolylcarbamothioyl)acetamide” is a chemical compound with a wide range of applications in scientific experiments. It is a derivative of phenoxy acetamide, which has been investigated for its synthesis and pharmacological activities .


Synthesis Analysis

Phenoxy acetamide and its derivatives, including “2-phenoxy-N-(m-tolylcarbamothioyl)acetamide”, have been the subject of recent investigations into their synthesis and pharmacological activities . These studies have used various chemical techniques and computational chemistry applications to study the utilization of these drugs and their biological effects .


Molecular Structure Analysis

The molecular formula of “2-phenoxy-N-(m-tolylcarbamothioyl)acetamide” is C16H16N2O2S, and its molecular weight is 300.38.

Scientific Research Applications

Future Directions

The future directions for the study of “2-phenoxy-N-(m-tolylcarbamothioyl)acetamide” and its derivatives could include further investigations into their synthesis, pharmacological activities, and potential therapeutic applications . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could be successful agents in terms of safety and efficacy to enhance life quality .

properties

IUPAC Name

N-[(3-methylphenyl)carbamothioyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-6-5-7-13(10-12)17-16(21)18-15(19)11-20-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZFDBXAIMFVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-(m-tolylcarbamothioyl)acetamide

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